

# Correlating theoretical predictions with experimental results for Octol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Octol     |           |
| Cat. No.:            | B13765986 | Get Quote |

# Octol: A Case of Mistaken Identity in Pharmacological Research

A comprehensive review of scientific and commercial literature reveals that "**Octol**" is not a pharmaceutical compound and possesses no known therapeutic applications. Instead, **Octol** is a high-explosive mixture, primarily composed of HMX (High-Melting Explosive) and TNT (Trinitrotoluene).[1][2] This critical distinction invalidates the premise of creating a pharmacological comparison guide, as requested.

The initial investigation sought to correlate theoretical predictions with experimental results for a purported drug named "**Octol**." However, all credible search results point exclusively to its use in military and industrial applications as a melt-castable explosive.[2] For instance, common formulations of **Octol** consist of 70-75% HMX and 25-30% TNT.[2] Its properties, such as a high detonation velocity, make it suitable for use in shaped charges and warheads for guided missiles.[2]

Given that **Octol** is an explosive and not a therapeutic agent, there is no associated pharmacological data, no established signaling pathways in biological systems, and no experimental protocols relevant to drug development. The core requirements of the requested comparison guide, including data on its performance against other drugs, detailed experimental methodologies in a biological context, and diagrams of signaling pathways, cannot be fulfilled.



It is possible that the query intended to refer to a different substance, perhaps with a similar-sounding name, or that "**Octol**" is a misnomer for a compound in early, non-public stages of development. However, based on publicly available information, there is no evidence to support the existence of a drug named **Octol**.

Therefore, a comparison guide correlating theoretical predictions with experimental results for "**Octol**" in a pharmacological context cannot be produced. Researchers, scientists, and drug development professionals are advised to verify the identity of compounds of interest to ensure they are pursuing relevant and valid lines of inquiry.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Octol Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Correlating theoretical predictions with experimental results for Octol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13765986#correlating-theoretical-predictions-with-experimental-results-for-octol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com